molecular formula C15H24N2O2S B8038932 2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline, AldrichCPR

2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline, AldrichCPR

Cat. No.: B8038932
M. Wt: 296.4 g/mol
InChI Key: VAKJKKDCRNJZHX-UHFFFAOYSA-N
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Description

2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline, AldrichCPR, is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aniline core substituted with an isopropylsulfonyl group and a 3-methylpiperidin-1-yl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine group is sulfonylated with isopropylsulfonyl chloride under basic conditions to form the isopropylsulfonyl derivative.

    Piperidine Substitution: Finally, the sulfonylated aniline is reacted with 3-methylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The aromatic ring and the piperidine moiety can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.

Scientific Research Applications

2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropylsulfonyl-5-(homopiperidin-1-yl)aniline
  • 2-isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline

Uniqueness

2-isopropylsulfonyl-5-(3-methylpiperidin-1-yl)aniline is unique due to the specific positioning of the isopropylsulfonyl and 3-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity patterns and biological activities compared to similar compounds.

Properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-2-propan-2-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-11(2)20(18,19)15-7-6-13(9-14(15)16)17-8-4-5-12(3)10-17/h6-7,9,11-12H,4-5,8,10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKJKKDCRNJZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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